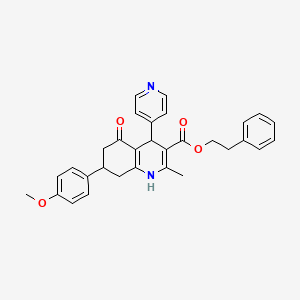
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, also known as BMT-047, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of benzothiophene compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound may modulate the release of dopamine in this pathway, which is involved in reward processing and motivation. This mechanism of action may have implications for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to decrease cocaine self-administration and reduce the reinstatement of cocaine-seeking behavior. This compound has also been found to decrease ethanol consumption in rats. These effects suggest that this compound may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound as a PET imaging agent for the dopamine D3 receptor. This could allow for non-invasive imaging of this receptor in vivo, which could have implications for the diagnosis and treatment of psychiatric disorders. Another area of interest is the development of more soluble analogs of this compound, which could improve its utility in certain experiments. Finally, further research is needed to determine the full extent of this compound's potential as a treatment for addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions, starting with the reaction of 4-bromo-3-chloroaniline and 1-methyl-4-piperidinone to form the intermediate N-(4-bromo-3-chlorophenyl)-1-methyl-4-piperidinone. This intermediate is then reacted with 2-mercaptobenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit activity as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. This compound has also been studied for its potential as a PET imaging agent for the dopamine D3 receptor.
Propriétés
IUPAC Name |
4-bromo-3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2OS/c1-19-7-5-9(6-8-19)18-15(20)14-13(17)12-10(16)3-2-4-11(12)21-14/h2-4,9H,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNFZBJEMIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)

![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)
![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
amine oxalate](/img/structure/B5159109.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5159166.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)